molecular formula C17H29N3O6Si B12098013 N4-Acetyl-2'-O-tert-butyldimethylsilylcytidine

N4-Acetyl-2'-O-tert-butyldimethylsilylcytidine

Cat. No.: B12098013
M. Wt: 399.5 g/mol
InChI Key: FFPMJMDVFALXLQ-UHFFFAOYSA-N
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Description

N4-Acetyl-2’-O-tert-butyldimethylsilylcytidine is a modified nucleoside that has garnered significant attention due to its anticancer and antiviral properties. It inhibits the production of DNA, RNA, and protein, making it a valuable compound for research and therapeutic development. Additionally, it serves as an activator in the synthesis of oligonucleotides.

Preparation Methods

Synthetic Routes:: The synthesis of N4-Acetyl-2’-O-tert-butyldimethylsilylcytidine involves several steps. One common approach includes acetylation of cytidine followed by tert-butyldimethylsilylation at the 2’-hydroxyl position. The tert-butyldimethylsilyl (TBDMS) group provides stability and protection during subsequent reactions.

Reaction Conditions::
  • Acetylation: Acetic anhydride or acetyl chloride in a suitable solvent (e.g., pyridine).
  • TBDMS Protection: TBDMS chloride or TBDMS triflate in an aprotic solvent (e.g., dichloromethane).

Industrial Production:: While industrial-scale production details are proprietary, laboratories often employ similar synthetic routes with optimized conditions.

Chemical Reactions Analysis

N4-Acetyl-2’-O-tert-butyldimethylsilylcytidine undergoes various reactions:

    Hydrolysis: Removal of the acetyl group under basic conditions.

    De-silylation: Cleavage of the TBDMS group using fluoride sources.

    Nucleophilic Substitution: Reactions with nucleophiles (e.g., amines) at the 4-position.

    Oxidation/Reduction: Transformations of the cytidine base.

Common reagents include sodium hydroxide, tetrabutylammonium fluoride, and various oxidants/reductants. Major products include deprotected cytidine derivatives.

Scientific Research Applications

N4-Acetyl-2’-O-tert-butyldimethylsilylcytidine finds applications in:

    Antiviral Research: Investigating its efficacy against RNA viruses, including hepatitis C virus.

    Oligonucleotide Synthesis: As an activator for constructing modified oligonucleotides.

    Cancer Studies: Inhibiting leukemia cell growth in vitro.

Mechanism of Action

The compound likely interferes with viral RNA replication and protein synthesis. Its molecular targets and pathways are actively researched.

Comparison with Similar Compounds

N4-Acetyl-2’-O-tert-butyldimethylsilylcytidine stands out due to its unique combination of acetylation and TBDMS protection. Similar compounds include N4-Acetyl-5’-O-tert-butyldimethylsilylcytidine , which shares some properties but differs in the position of the protecting group.

Properties

Molecular Formula

C17H29N3O6Si

Molecular Weight

399.5 g/mol

IUPAC Name

N-[1-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

InChI

InChI=1S/C17H29N3O6Si/c1-10(22)18-12-7-8-20(16(24)19-12)15-14(13(23)11(9-21)25-15)26-27(5,6)17(2,3)4/h7-8,11,13-15,21,23H,9H2,1-6H3,(H,18,19,22,24)

InChI Key

FFPMJMDVFALXLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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